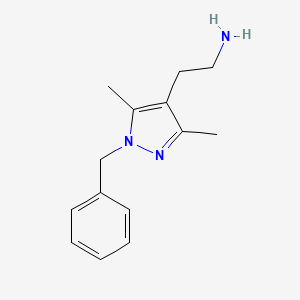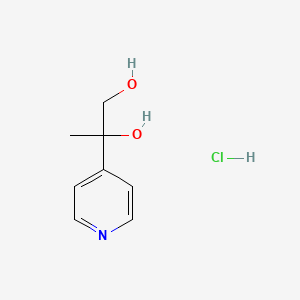
2-(Pyridin-4-yl)propane-1,2-diolhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-4-yl)propane-1,2-diolhydrochloride is a chemical compound that features a pyridine ring attached to a propane-1,2-diol moiety. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)propane-1,2-diolhydrochloride typically involves the reaction of pyridine derivatives with appropriate diol precursors. One common method involves the reaction of 4-pyridinecarboxaldehyde with a diol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, which facilitates the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyridin-4-yl)propane-1,2-diolhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The pyridine ring can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated pyridines, nitropyridines
Applications De Recherche Scientifique
2-(Pyridin-4-yl)propane-1,2-diolhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Pyridin-4-yl)propane-1,2-diolhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting biochemical pathways. In medicinal applications, it may interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Pyridin-2-yl)propane-1,3-diol
- 2-(Pyridin-3-yl)propane-1,2-diol
- 2-(Pyridin-2-yl)propane-1,2-diol
Uniqueness
2-(Pyridin-4-yl)propane-1,2-diolhydrochloride is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. The 4-position on the pyridine ring allows for specific interactions with molecular targets that are distinct from those of its isomers. This positional difference can result in varied pharmacological profiles and applications in research and industry.
Propriétés
Numéro CAS |
2792200-88-3 |
|---|---|
Formule moléculaire |
C8H12ClNO2 |
Poids moléculaire |
189.64 g/mol |
Nom IUPAC |
2-pyridin-4-ylpropane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c1-8(11,6-10)7-2-4-9-5-3-7;/h2-5,10-11H,6H2,1H3;1H |
Clé InChI |
FISRTUOYYKQGGC-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)(C1=CC=NC=C1)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


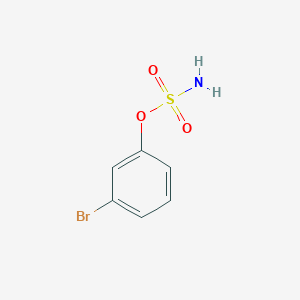
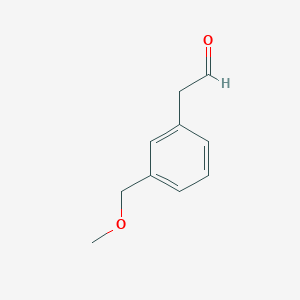
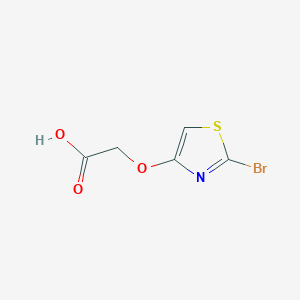

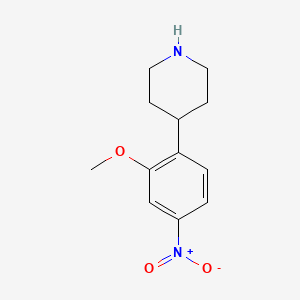


![tert-Butyl (7-(aminomethyl)spiro[3.5]nonan-2-yl)carbamate](/img/structure/B13591656.png)
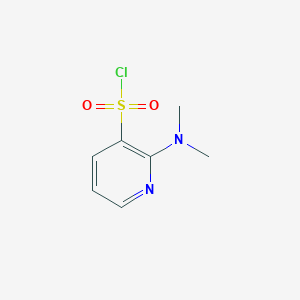
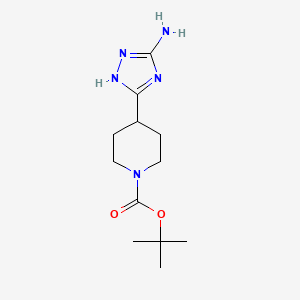
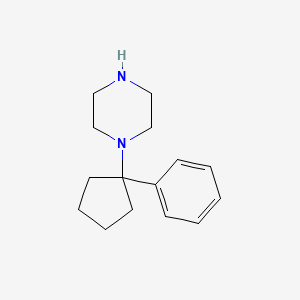

![[(4-Fluoro-3-methoxyphenyl)methyl]hydrazine](/img/structure/B13591686.png)
